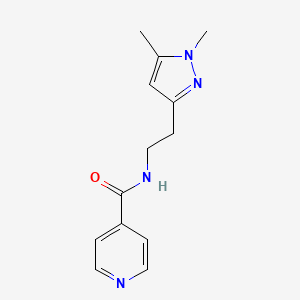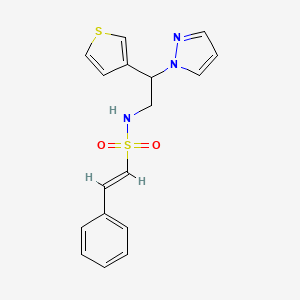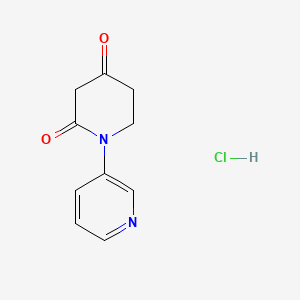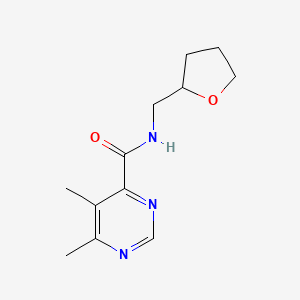
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and physiology.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and physiology. It has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a key role in various cellular processes. This compound has been shown to inhibit the growth of cancer cells and to improve glucose metabolism in diabetic animals.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular processes such as cell growth, division, and metabolism. This compound has also been shown to improve glucose metabolism in diabetic animals and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide in lab experiments include its high purity and high yield synthesis method, its potential applications in various fields of research, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs and therapies for various diseases. Additionally, more research is needed to explore its potential toxic effects and to optimize its synthesis method for increased yield and purity.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yields of the compound. This compound has been shown to inhibit the activity of certain enzymes and proteins, improve glucose metabolism, and inhibit the growth of cancer cells. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide involves the reaction of 2,4,5-trimethylpyrimidine-5-carboxylic acid with oxetane in the presence of a catalyst. The resulting product is then treated with ammonia to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of the compound.
Eigenschaften
IUPAC Name |
5,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-9(2)14-7-15-11(8)12(16)13-6-10-4-3-5-17-10/h7,10H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHZCMGZXTAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2CCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
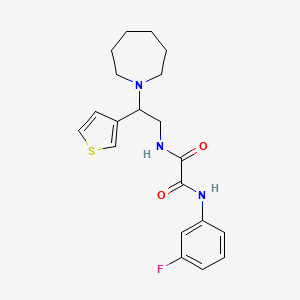
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
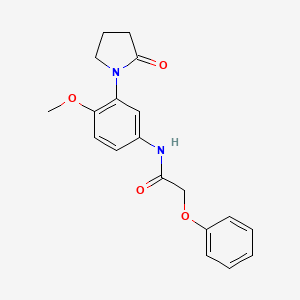
![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)
